Methylene simvastatin

Description

Systematic Nomenclature and Molecular Formula Analysis

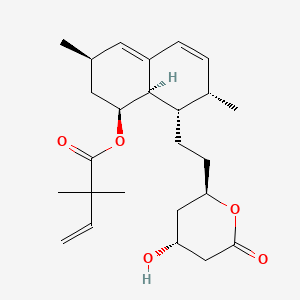

This compound exhibits a complex molecular structure with the systematic International Union of Pure and Applied Chemistry name [(1S,3R,7S,8S,8aR)-8-[2-[(2R,4R)-4-hydroxy-6-oxooxan-2-yl]ethyl]-3,7-dimethyl-1,2,3,7,8,8a-hexahydronaphthalen-1-yl] 2,2-dimethylbut-3-enoate. The compound possesses the molecular formula C25H36O5, representing a variation from the parent simvastatin molecule through specific structural modifications in the ester side chain. Alternative nomenclature includes the descriptor (1S,3R,7S,8S,8aR)-8-{2-[(2R,4R)-4-Hydroxy-6-oxotetrahydro-2H-pyran-2-yl]ethyl}-3,7-dimethyl-1,2,3,7,8,8a-hexahydronaphthalen-1-yl 2,2-dimethylbut-3-enoate, which provides additional clarity regarding the stereochemical arrangement.

The molecular weight of this compound is consistently reported as 416.55 grams per mole, with some sources indicating slight variations to 416.56 grams per mole due to calculation precision differences. The Chemical Abstracts Service registry number 1449248-72-9 provides unique identification for this compound within chemical databases. Additional synonymous designations include 2''-Desethyl-2''-vinyl Simvastatin and Simvastatin-3-en, reflecting the specific structural modifications that distinguish this compound from its parent molecule.

The compound demonstrates specific structural relationships to simvastatin through the presence of a methylene group, which represents the critical modification that defines its chemical identity. This structural alteration occurs within the ester substituent region of the molecule, specifically involving the replacement of an ethyl group with a vinyl group in the side chain configuration. The systematic naming convention follows established International Union of Pure and Applied Chemistry guidelines for complex organic molecules containing multiple chiral centers and functional groups.

Stereochemical Configuration and Chiral Centers

This compound possesses seven defined stereocenters, creating a complex three-dimensional molecular architecture that significantly influences its chemical and analytical properties. The stereochemical configuration follows the designation (1S,3R,7S,8S,8aR) for the hexahydronaphthalene ring system, with additional chiral centers at positions (2R,4R) within the tetrahydropyran ring structure. This absolute stereochemistry ensures specific spatial arrangements that are critical for maintaining the compound's identity and analytical behavior.

The chiral center distribution creates a molecule with defined optical activity, although specific optical rotation values are not universally specified in available literature. The seven stereocenters represent all possible chiral centers within the molecular framework, indicating complete stereochemical definition without any undefined or racemic centers. This complete stereochemical assignment is essential for regulatory compliance and analytical method development, as it ensures consistent molecular behavior across different analytical platforms.

The stereochemical relationships between this compound and parent simvastatin remain largely conserved, with the primary difference occurring in the ester side chain region where the methylene modification is located. The hexahydronaphthalene core structure maintains identical stereochemical configuration to simvastatin, preserving the fundamental three-dimensional framework that defines the statin chemical class. The tetrahydropyran ring system similarly retains the established (2R,4R) configuration found in simvastatin and related compounds.

The molecular conformation demonstrates specific spatial requirements that influence intermolecular interactions and crystal packing arrangements. These stereochemical considerations become particularly important during analytical method development, where retention times and separation efficiency depend upon the precise three-dimensional molecular structure. The absolute configuration designation ensures reproducible analytical behavior and enables accurate identification through various spectroscopic and chromatographic techniques.

Crystallographic Data and Polymorphic Forms

Although specific crystallographic data for this compound is limited in the available literature, the compound's relationship to simvastatin provides important insights into potential solid-state behavior. Simvastatin demonstrates complex polymorphic behavior with at least three distinct crystal forms, suggesting that structurally related compounds like this compound may exhibit similar solid-state complexity. The parent compound shows enantiotropic phase transitions involving molecular disorder, particularly in the ester substituent region where this compound differs structurally.

The molecular architecture of this compound, containing the rigid hexahydronaphthalene core coupled with the flexible ester side chain, creates potential for conformational polymorphism similar to that observed in simvastatin. The presence of multiple rotatable bonds within the ester substituent, particularly around the newly introduced methylene group, may contribute to disorder phenomena that influence crystal packing arrangements. Solid-state nuclear magnetic resonance studies of related compounds indicate that ester chain mobility plays a crucial role in determining crystal structure stability and transition temperatures.

Temperature-dependent structural studies of simvastatin reveal that phase transitions occur through changes in molecular disorder rather than complete lattice rearrangements. These findings suggest that this compound may exhibit similar thermodynamic behavior, with potential phase transitions involving increased rotational freedom of the modified ester chain at elevated temperatures. The methylene modification introduces additional conformational flexibility compared to the ethyl group in simvastatin, potentially affecting both crystal stability and transition characteristics.

Analytical implications of potential polymorphism include the necessity for controlled storage conditions and careful consideration of thermal history during sample preparation. Different crystal forms may exhibit varying solubility characteristics, affecting chromatographic behavior and analytical method performance. The development of analytical methods for this compound must therefore account for potential solid-state variations that could influence quantitative accuracy and precision.

Spectroscopic Profiling (Nuclear Magnetic Resonance, Fourier Transform Infrared, Mass Spectrometry)

Mass spectrometric analysis of this compound provides definitive molecular weight confirmation and structural information through fragmentation patterns. The compound exhibits characteristic fragmentation behavior under electron ionization conditions, producing specific fragment ions that enable unambiguous identification. Liquid chromatography-tandem mass spectrometry methods demonstrate high sensitivity for this compound detection, with multiple reaction monitoring transitions providing selective quantification capabilities. The molecular ion peak at mass-to-charge ratio 416 confirms the molecular weight, while characteristic fragment ions provide structural verification.

Nuclear magnetic resonance spectroscopy offers comprehensive structural elucidation capabilities for this compound through both one-dimensional and two-dimensional experimental approaches. Carbon-13 nuclear magnetic resonance spectroscopy provides detailed information about the carbon framework, with specific chemical shifts corresponding to the hexahydronaphthalene core, tetrahydropyran ring, and modified ester substituent. Proton nuclear magnetic resonance spectroscopy reveals the hydrogen environment, particularly distinguishing the methylene group that defines this compound's unique structural identity.

Advanced nuclear magnetic resonance techniques, including cross-polarization magic angle spinning experiments, enable solid-state characterization that complements solution-state studies. These methods provide insights into molecular mobility and intermolecular interactions within the crystal lattice, information that proves valuable for understanding physical stability and analytical behavior. Two-dimensional nuclear magnetic resonance experiments, such as heteronuclear single quantum coherence and heteronuclear multiple bond correlation, establish connectivity patterns that confirm structural assignments.

Fourier transform infrared spectroscopy identifies functional group characteristics through specific vibrational frequencies. The spectrum exhibits characteristic absorptions for the lactone carbonyl group, ester functionality, and hydroxyl group present within the tetrahydropyran ring. The methylene group introduces specific vibrational modes that can be distinguished from other alkyl groups, providing additional structural confirmation. Infrared spectroscopy also proves valuable for detecting chemical degradation or impurity formation during storage or analytical processing.

| Analytical Technique | Key Parameters | Structural Information |

|---|---|---|

| Mass Spectrometry | Molecular ion m/z 416 | Molecular weight confirmation |

| Carbon-13 Nuclear Magnetic Resonance | Chemical shifts 10-200 ppm | Carbon framework elucidation |

| Proton Nuclear Magnetic Resonance | Chemical shifts 0.5-8.0 ppm | Hydrogen environment mapping |

| Fourier Transform Infrared | Wavenumbers 400-4000 cm⁻¹ | Functional group identification |

Structure

3D Structure

Properties

IUPAC Name |

[(1S,3R,7S,8S,8aR)-8-[2-[(2R,4R)-4-hydroxy-6-oxooxan-2-yl]ethyl]-3,7-dimethyl-1,2,3,7,8,8a-hexahydronaphthalen-1-yl] 2,2-dimethylbut-3-enoate | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C25H36O5/c1-6-25(4,5)24(28)30-21-12-15(2)11-17-8-7-16(3)20(23(17)21)10-9-19-13-18(26)14-22(27)29-19/h6-8,11,15-16,18-21,23,26H,1,9-10,12-14H2,2-5H3/t15-,16-,18+,19+,20-,21-,23-/m0/s1 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

PHAXMMMKRGSDIV-HGQWONQESA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC1CC(C2C(C(C=CC2=C1)C)CCC3CC(CC(=O)O3)O)OC(=O)C(C)(C)C=C | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Isomeric SMILES |

C[C@@H]1C[C@@H]([C@@H]2[C@H]([C@H](C=CC2=C1)C)CC[C@@H]3C[C@H](CC(=O)O3)O)OC(=O)C(C)(C)C=C | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C25H36O5 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

416.5 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

1246815-38-2 | |

| Record name | Methylene simvastatin | |

| Source | ChemIDplus | |

| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=1246815382 | |

| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |

| Record name | METHYLENE SIMVASTATIN | |

| Source | FDA Global Substance Registration System (GSRS) | |

| URL | https://gsrs.ncats.nih.gov/ginas/app/beta/substances/0HRF0VUG7Z | |

| Description | The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions. | |

| Explanation | Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required. | |

Preparation Methods

Synthetic Routes and Reaction Conditions: The synthesis of methylene simvastatin typically involves the modification of simvastatinThis process often involves the use of reagents such as methylene iodide and a base like potassium carbonate under controlled conditions .

Industrial Production Methods: Industrial production of this compound follows similar synthetic routes but on a larger scale. The process involves the use of high-purity reagents and advanced equipment to ensure the consistency and quality of the final product. The reaction conditions are optimized to maximize yield and minimize impurities .

Chemical Reactions Analysis

Types of Reactions: Methylene simvastatin undergoes various chemical reactions, including:

Oxidation: This reaction can be facilitated by oxidizing agents such as potassium permanganate or chromium trioxide.

Reduction: Reduction reactions may involve reagents like lithium aluminum hydride or sodium borohydride.

Substitution: Substitution reactions can occur with halogenating agents or nucleophiles.

Common Reagents and Conditions:

Oxidation: Potassium permanganate in acidic or neutral conditions.

Reduction: Lithium aluminum hydride in anhydrous ether.

Substitution: Halogenating agents like chlorine or bromine in the presence of a catalyst.

Major Products: The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield carboxylic acids, while reduction can produce alcohols .

Scientific Research Applications

Cardiovascular Disease Prevention

Methylene simvastatin is primarily utilized in the prevention and management of cardiovascular diseases. Clinical studies have demonstrated that it effectively reduces LDL cholesterol levels and overall cardiovascular risk. For instance, a large-scale cohort study indicated that low-dose simvastatin treatment significantly lowered serum lipid concentrations and correlated with reduced coronary heart disease events among patients with hyperlipidemia .

Treatment of Intervertebral Disc Degeneration

Recent research has explored the use of simvastatin-loaded polylactic-co-glycolic acid (PLGA) microspheres for treating intervertebral disc degeneration (IVDD). In a rat model, these microspheres improved bone mineral density (BMD) and enhanced the expression of prostaglandin markers associated with inflammation and healing . This application suggests a novel approach to managing degenerative disc diseases through localized drug delivery systems.

Muscular Disorders

Simvastatin's role in muscle health has been investigated concerning muscular dystrophies, particularly Duchenne muscular dystrophy (DMD). Studies have shown mixed results regarding its efficacy in improving muscle function and reducing inflammation in animal models . However, the potential for this compound to enhance muscle health warrants further investigation.

Methylene Blue as Adjunct Therapy

In a notable case report, methylene blue was used as an adjunct treatment for severe metformin overdose-induced vasoplegic shock, where the patient had also ingested simvastatin. The administration of methylene blue led to rapid resolution of shock symptoms, demonstrating its potential utility in critical care settings . Although this case does not directly involve this compound, it illustrates the broader context of methylene compounds in emergency medicine.

Topical Applications

Topical formulations of simvastatin have been evaluated for their effectiveness in treating various skin conditions. A study reported favorable outcomes when using topical simvastatin ointment on pediatric patients with diffuse normolipemic xanthomas . These findings suggest that this compound could be explored for similar topical applications due to its anti-inflammatory properties.

Data Tables

Mechanism of Action

Methylene simvastatin exerts its effects by inhibiting the enzyme 3-hydroxy-3-methylglutaryl coenzyme A reductase, similar to simvastatin. This inhibition prevents the conversion of 3-hydroxy-3-methylglutaryl coenzyme A to mevalonic acid, a key step in cholesterol biosynthesis. The compound also affects various molecular targets and pathways, including nitric oxide/cyclic guanosine monophosphate pathways, angiotensin II type 2 receptors, calcium channels, and potassium channels .

Comparison with Similar Compounds

Structural and Functional Comparison with Similar Compounds

Structural Comparison

Table 1: Structural and Molecular Properties

Key Observations :

- This compound differs from simvastatin by the absence of a lactone ring and the presence of a methylene group, reducing its enzymatic hydrolysis susceptibility .

- Atorvastatin and lovastatin share core statin structures but differ in side-chain modifications, which influence potency and pharmacokinetics .

Pharmacological and Analytical Comparison

Antifungal Activity

Simvastatin and atorvastatin exhibit antifungal activity against Candida spp. by inhibiting fungal HMGR, with simvastatin showing MIC50–70 values comparable to fluconazole .

Solubility and Dissolution

Simvastatin’s solubility in phosphate buffer (pH 6.8) is linear at 2–12 µg/mL (λ = 237 nm) . This compound’s solubility profile is less documented but likely inferior due to its non-polar methylene group, necessitating advanced formulations like solid dispersions for enhanced bioavailability .

Analytical Detection

Role in Drug Development

This compound is critical in regulatory compliance, ensuring simvastatin formulations meet purity standards (e.g., USP, FDA). It is used in toxicity studies and ANDA filings to assess safety margins .

Comparative Stability and Degradation

Simvastatin degrades into impurities like this compound under acidic or oxidative conditions. Accelerated stability studies show this compound forms at <0.5% in standard formulations, below regulatory thresholds .

Biological Activity

Methylene simvastatin, a derivative of the well-known statin simvastatin, has garnered attention for its potential biological activities beyond cholesterol-lowering effects. This article explores the compound's biological activity, including its mechanisms of action, effects on various cell types, and potential therapeutic applications.

Overview of this compound

This compound is structurally related to simvastatin, which is primarily used as an antihyperlipidemic agent. Recent studies indicate that this compound may exhibit unique biological activities, including antibacterial properties and effects on cellular metabolism and differentiation.

-

Inhibition of Macromolecular Synthesis :

- This compound has been shown to inhibit DNA, RNA, and protein synthesis in bacterial cells. Research indicates that it affects multiple macromolecular pathways, leading to a significant decrease in bacterial growth. For instance, in Staphylococcus aureus, this compound inhibited protein synthesis at concentrations below the minimum inhibitory concentration (MIC) .

- Endothelial Protection :

- Bone Metabolism Stimulation :

Antibacterial Activity

This compound exhibits broad-spectrum antibacterial activity against Gram-positive bacteria. In studies involving E. coli strains deficient in multidrug resistance mechanisms, this compound showed significant antibacterial effects when combined with other antibiotics like colistin .

Effects on Cell Proliferation and Differentiation

- Human PDL Cells :

Case Studies

- Zebrafish Model :

- Chicken Muscle Culture :

Data Table: Summary of Biological Activities

Q & A

Q. What methodologies are recommended for assessing this compound's interaction with biological membranes?

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.